molecular formula C14H13N3O3 B13970797 N-{4-[(2-nitrophenyl)amino]phenyl}acetamide

N-{4-[(2-nitrophenyl)amino]phenyl}acetamide

Cat. No.: B13970797
M. Wt: 271.27 g/mol
InChI Key: ODCUPERPSSEIFF-UHFFFAOYSA-N
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Description

N-{4-[(2-nitrophenyl)amino]phenyl}acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a nitrophenyl group attached to an amino phenyl group, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-nitrophenyl)amino]phenyl}acetamide typically involves the reaction of 2-nitroaniline with 4-aminophenylacetamide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-nitrophenyl)amino]phenyl}acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane.

Major Products Formed

    Reduction: Formation of N-{4-[(2-aminophenyl)amino]phenyl}acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(2-nitrophenyl)amino]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent. The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: The compound is studied for its effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-{4-[(2-nitrophenyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-aminophenyl)sulfonyl]phenyl}acetamide
  • N-{4-[(2-aminophenyl)amino]phenyl}acetamide
  • N-{4-[(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide

Uniqueness

N-{4-[(2-nitrophenyl)amino]phenyl}acetamide is unique due to the presence of both nitrophenyl and acetamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N-[4-(2-nitroanilino)phenyl]acetamide

InChI

InChI=1S/C14H13N3O3/c1-10(18)15-11-6-8-12(9-7-11)16-13-4-2-3-5-14(13)17(19)20/h2-9,16H,1H3,(H,15,18)

InChI Key

ODCUPERPSSEIFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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